molecular formula C17H15N3O3S B2542709 Benzyl 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate CAS No. 896345-45-2

Benzyl 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate

Cat. No. B2542709
CAS RN: 896345-45-2
M. Wt: 341.39
InChI Key: GWKCGALBPJGVLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the abstraction of sulfur from a benzisothiazolinone derivative, as described in the first paper . This process yields a spirocyclic intermediate and various products including benzoxazine and polyanthraniloyl compounds. In the presence of pyridine, pyracridone is formed, which is structurally related to the compound of interest. This suggests that similar sulfur abstraction and cyclization techniques could potentially be applied to synthesize Benzyl 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate.

Molecular Structure Analysis

Chemical Reactions Analysis

The second paper discusses the synthesis of bis-triazolethiols and their subsequent alkylation . While this does not directly pertain to the compound of interest, it does highlight the reactivity of sulfanyl groups in the presence of isothiocyanates and alkyl bromides. This information could be useful when considering the chemical reactions that Benzyl 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate might undergo, particularly in the context of introducing various substituents to the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of Benzyl 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate are not discussed in the provided papers. However, based on the structural features and the known properties of similar compounds, it can be inferred that the compound may exhibit certain pharmacological activities. The presence of a triazine ring, for example, is often associated with antiproliferative properties, as seen in the second paper where bis-triazolethiols were evaluated for their antiproliferative and antilipolytic activities . This suggests that the compound of interest might also possess similar biological activities, which could be explored in future studies.

Scientific Research Applications

Metabolic Pathways and Enzyme Involvement

One area of research focuses on the metabolic pathways and enzymatic processes involved in the oxidation and transformation of novel compounds with structural similarities to Benzyl 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate. For instance, the study by Hvenegaard et al. (2012) identifies the cytochrome P450 and other enzymes involved in the in vitro oxidative metabolism of Lu AA21004, a novel antidepressant. This research is pivotal for understanding how similar compounds are metabolized in the human body, highlighting the roles of CYP2D6, CYP3A4/5, and CYP2A6 in these processes.

Antitumor Activity and Chemical Synthesis

Another significant application is in the design and synthesis of compounds with antitumor properties. Hu et al. (2008) explored the antitumor activity of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, evaluated against various cell lines (Hu et al., 2008). This study underscores the potential of structurally related triazine derivatives as templates for developing new cancer therapies.

Novel Reagents for Chemical Transformations

Research into novel reagents for chemical transformations includes the development of acid-catalyzed O-benzylating agents, as illustrated by Yamada et al. (2012). They introduced a new method for O-benzylating using a derivative that simplifies the synthesis of benzyl ethers, demonstrating the versatility of triazine-based compounds in organic synthesis (Yamada et al., 2012).

Drug Delivery Systems

The encapsulation of lipophilic derivatives for drug delivery purposes is another area where related compounds find application. Mattsson et al. (2010) discussed the utilization of metalla-cages for encapsulating pyrenyl derivatives, offering insights into the design of water-soluble compounds with enhanced cytotoxicity against cancer cells (Mattsson et al., 2010).

Antimicrobial and Larvicidal Activities

Additionally, triazine derivatives have been evaluated for their antimicrobial and larvicidal activities, as seen in the work of Kumara et al. (2015). This research highlights the potential of these compounds in developing new agents to combat microbial infections and control mosquito populations (Kumara et al., 2015).

properties

IUPAC Name

benzyl 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-12-6-5-9-20-15(12)18-16(19-17(20)22)24-11-14(21)23-10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKCGALBPJGVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate

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